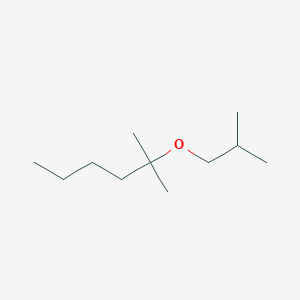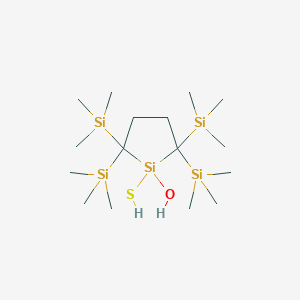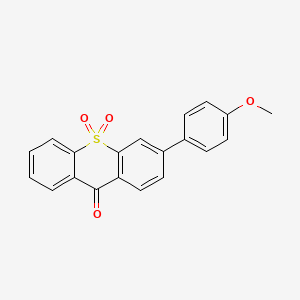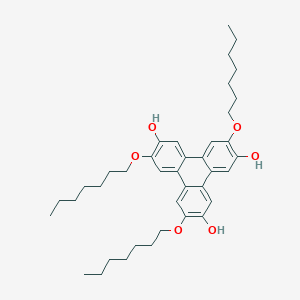
1H-Indene, 3-(1-methyl-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 3-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C13H14 It is a derivative of indene, characterized by the presence of a 1-methyl-2-propenyl group at the third position of the indene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 3-(1-methyl-2-propenyl)- typically involves the alkylation of indene. One common method is the Friedel-Crafts alkylation, where indene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high yield.
Industrial Production Methods: On an industrial scale, the production of 1H-Indene, 3-(1-methyl-2-propenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indene, 3-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, H2 with a palladium or platinum catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated indenes, nitroindenes.
Aplicaciones Científicas De Investigación
1H-Indene, 3-(1-methyl-2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H-Indene, 3-(1-methyl-2-propenyl)- exerts its effects depends on the specific reactions it undergoes. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparación Con Compuestos Similares
- 1H-Indene, 3-methyl-
- 1H-Indene, 1-methyl-
- 3-(2-Methyl-propenyl)-1H-indene
Comparison: 1H-Indene, 3-(1-methyl-2-propenyl)- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. For example, the position and type of substituents on the indene ring can significantly influence the compound’s reactivity and potential applications. The presence of the propenyl group may enhance the compound’s ability to participate in polymerization reactions or serve as a precursor for more complex chemical transformations.
Propiedades
Número CAS |
851933-74-9 |
|---|---|
Fórmula molecular |
C13H14 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-but-3-en-2-yl-1H-indene |
InChI |
InChI=1S/C13H14/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)12/h3-7,9-10H,1,8H2,2H3 |
Clave InChI |
ZXOYXLQDGVEIOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)


silane](/img/structure/B14187046.png)

![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)

